molecular formula C12H13ClFNO4S B6633523 (1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

(1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

Cat. No.: B6633523
M. Wt: 321.75 g/mol
InChI Key: NHAWJBBXFRSEKK-SFYZADRCSA-N
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Description

(1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclopentane ring substituted with a carboxylic acid group and a sulfonylamino group attached to a chlorofluorophenyl moiety. The stereochemistry is specified by the (1R,3S) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring.

Properties

IUPAC Name

(1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO4S/c13-10-6-9(3-4-11(10)14)20(18,19)15-8-2-1-7(5-8)12(16)17/h3-4,6-8,15H,1-2,5H2,(H,16,17)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAWJBBXFRSEKK-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the cyclopentane ring with the desired stereochemistry through a series of stereoselective reactions. The introduction of the sulfonylamino group can be achieved via sulfonylation reactions, where a sulfonyl chloride reacts with an amine. The chlorofluorophenyl group is then introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The sulfonylamino group can be reduced under specific conditions to yield amine derivatives.

    Substitution: The chlorofluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction of the sulfonylamino group can produce primary or secondary amines.

Scientific Research Applications

(1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorofluorophenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid methyl ester: A methyl ester derivative with similar structural features.

    (1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxamide: An amide derivative with comparable functional groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonylamino group and a chlorofluorophenyl moiety enhances its potential for diverse applications in research and industry.

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